4-Chloro-5-fluoro-1H-benzo[d]imidazole
Overview
Description
4-Chloro-5-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that features both chlorine and fluorine substituents on a benzimidazole core. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine atoms can significantly influence the compound’s chemical properties and biological activities, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the following steps:
Starting Materials: 4-Chloro-2-fluoroaniline and formic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid.
Cyclization: The mixture is heated to induce cyclization, forming the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzimidazoles.
Oxidation Products: Oxidized derivatives of the benzimidazole ring.
Reduction Products: Reduced forms of the benzimidazole core.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-5-fluoro-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding. It is often used in the design of new bioactive molecules.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of chlorine and fluorine atoms can enhance the compound’s pharmacokinetic properties.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-benzo[d]imidazole: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
5-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine substituent, leading to different chemical and biological properties.
4,5-Dichloro-1H-benzo[d]imidazole: Contains two chlorine atoms, which can significantly alter its chemical behavior compared to the fluorine-containing compound.
Uniqueness
4-Chloro-5-fluoro-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNNXUNWAQDVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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